(4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one
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Overview
Description
(4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one is a chiral compound that belongs to the oxazolidinone class This compound is characterized by the presence of a fluoromethyl group attached to the fourth carbon of the oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of fluoromethylation reagents to introduce the fluoromethyl group into the oxazolidinone ring. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidinone compounds.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazolidinone compounds.
Scientific Research Applications
(4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-(fluoromethyl)-1,3-oxazolidin-2-one: The enantiomer of (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one, with similar chemical properties but different biological activities.
(4R)-4-(chloromethyl)-1,3-oxazolidin-2-one: A structurally similar compound with a chloromethyl group instead of a fluoromethyl group.
(4R)-4-(bromomethyl)-1,3-oxazolidin-2-one: Another analog with a bromomethyl group.
Uniqueness
This compound is unique due to the presence of the fluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4-(fluoromethyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FNO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZXXGGFJFIORC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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